O-Ethyl dipiperazin-1-ylphosphinothioate
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Overview
Description
O-Ethyl di(piperazin-1-yl)phosphinothioate is a chemical compound with the molecular formula C10H23N4OPS It is known for its unique structure, which includes a phosphinothioate group bonded to two piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl di(piperazin-1-yl)phosphinothioate typically involves the reaction of piperazine derivatives with phosphinothioate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for O-Ethyl di(piperazin-1-yl)phosphinothioate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl di(piperazin-1-yl)phosphinothioate can undergo various chemical reactions, including:
Oxidation: The phosphinothioate group can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphinothioate group to phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine rings can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of O-Ethyl di(piperazin-1-yl)phosphinothioate can yield phosphine oxide derivatives, while reduction can produce phosphine compounds.
Scientific Research Applications
O-Ethyl di(piperazin-1-yl)phosphinothioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-Ethyl di(piperazin-1-yl)phosphinothioate involves its interaction with molecular targets through its phosphinothioate and piperazine groups. These interactions can modulate various biochemical pathways, although specific molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-Ethyl di(piperazin-1-yl)phosphinothioate include other piperazine derivatives and phosphinothioate compounds. Examples include:
- Piperazine
- Phosphinothioic acid derivatives
- N-substituted piperazines
Uniqueness
O-Ethyl di(piperazin-1-yl)phosphinothioate is unique due to its dual piperazine rings bonded to a phosphinothioate group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
61644-91-5 |
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Molecular Formula |
C10H23N4OPS |
Molecular Weight |
278.36 g/mol |
IUPAC Name |
ethoxy-di(piperazin-1-yl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23N4OPS/c1-2-15-16(17,13-7-3-11-4-8-13)14-9-5-12-6-10-14/h11-12H,2-10H2,1H3 |
InChI Key |
LMXMBUZAFFLDPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(N1CCNCC1)N2CCNCC2 |
Origin of Product |
United States |
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